

Spectroscopic data of formaldoxime including NMR, IR, and UV-Vis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formaldoxime*

Cat. No.: *B1209246*

[Get Quote](#)

Spectroscopic Data of Formaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of **formaldoxime** (CH_2NOH), the simplest oxime. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, structural elucidation, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties of **formaldoxime**, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **formaldoxime** in solution. Both ^1H and ^{13}C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Formaldoxime**

Solvent	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
CDCl ₃	6.48	Doublet	8.5	H-C=N (one proton)
CDCl ₃	7.05	Doublet	8.5	H-C=N (other proton)
CDCl ₃	8.2-9.6	Broad Singlet	-	N-OH
DMSO-d ₆	Data not available	-	-	-

Table 2: ¹³C NMR Spectroscopic Data for **Formaldoxime**

Solvent	Chemical Shift (δ) [ppm]	Assignment
CDCl ₃	138.8	C=N
DMSO-d ₆	Data not available	-

Note: The NMR data presented is based on available literature. Comprehensive datasets in various solvents are limited.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Dissolution: Dissolve approximately 5-10 mg of purified **formaldoxime** (or its stable trimer, which will monomerize in solution) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution. The solution should be clear and free of particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).

Data Acquisition:

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a higher sample concentration may be required compared to ^1H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in **formaldoxime** by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation

Table 3: IR Vibrational Frequencies and Assignments for **Formaldoxime**[\[1\]](#)[\[2\]](#)

Frequency (cm ⁻¹)	Intensity	Assignment (Vibrational Mode)
3650	Strong	ν (O-H) stretch
3110	Medium	ν (C-H) asymmetric stretch
2973	Medium	ν (C-H) symmetric stretch
1639	Strong	ν (C=N) stretch
1450	Medium	δ (CH ₂) scissoring
1319	Strong	δ (O-H) in-plane bend
1166	Medium	ρ (CH ₂) rock
953	Strong	ω (CH ₂) wag
893	Strong	ν (N-O) stretch
530	Weak	δ (CNO) deformation
400	Weak	τ (OH) torsion

Note: ν = stretching, δ = bending (in-plane), ρ = rocking (in-plane), ω = wagging (out-of-plane), τ = torsion (out-of-plane). Intensities are approximate.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Formaldoxime is often handled as its solid, cyclic trimer. The KBr pellet method is a common technique for obtaining the IR spectrum of solid samples.

Sample Preparation:

- Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the **formaldoxime** trimer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

- Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **formaldoxime**, the primary absorption is expected to arise from the $n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions associated with the C=N chromophore.

Data Presentation

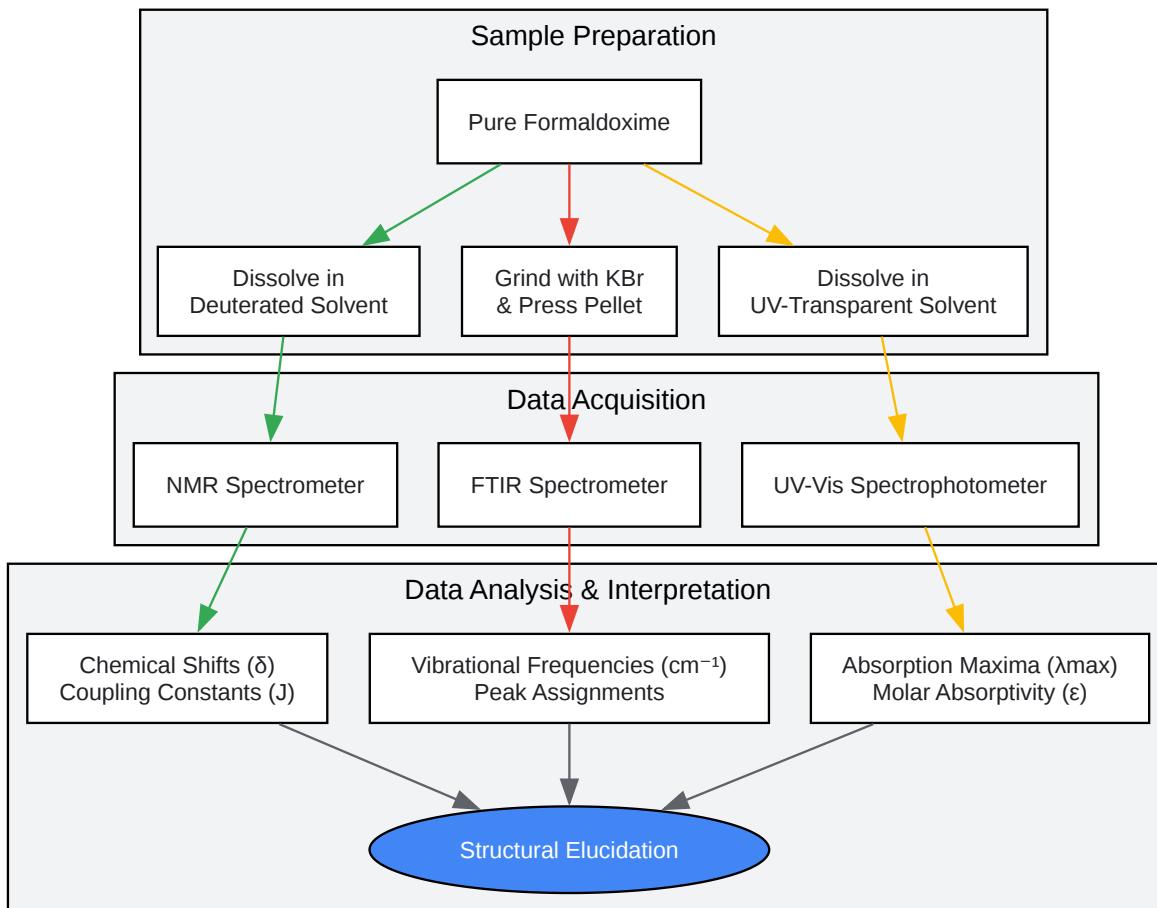
Table 4: UV-Vis Spectroscopic Data for **Formaldoxime**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) [$\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$]	Transition
Ethanol	Data not available	Data not available	$n \rightarrow \pi$
Ethanol	Data not available	Data not available	$\pi \rightarrow \pi^*$

Note: Specific experimental λ_{max} and molar absorptivity values for **formaldoxime** are not readily available in the surveyed literature. For simple oximes, the $n \rightarrow \pi$ transition is typically observed in the 220-230 nm region.*

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:


- Solvent Selection: Choose a UV-transparent solvent in which **formaldoxime** is soluble (e.g., ethanol, methanol, water). The solvent should not absorb significantly in the wavelength range of interest.
- Solution Preparation: Prepare a dilute solution of **formaldoxime** in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A stock solution can be prepared and then serially diluted.

Data Acquisition:

- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
- Sample Measurement: Rinse and fill the cuvette with the **formaldoxime** solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and, if the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **formaldoxime**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fourier-transform infrared spectra of formaldoxime: v4, v5, v6, and v8 bands [opg.optica.org]

- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data of formaldoxime including NMR, IR, and UV-Vis.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1209246#spectroscopic-data-of-formaldoxime-including-nmr-ir-and-uv-vis\]](https://www.benchchem.com/product/b1209246#spectroscopic-data-of-formaldoxime-including-nmr-ir-and-uv-vis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com